molecular formula C16H18N2O5S B3573179 N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}acetamide

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B3573179
M. Wt: 350.4 g/mol
InChI Key: PTXXDAMWJSDSIF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11(19)17-12-4-7-14(8-5-12)24(20,21)18-15-9-6-13(22-2)10-16(15)23-3/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXXDAMWJSDSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2,4-dimethoxyaniline with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₆H₁₈N₂O₅S
  • Key Features : A phenylacetamide core linked to a sulfamoyl group substituted with a 2,4-dimethoxyphenyl moiety.
  • Synonyms: N-[4-(2,4-Dimethoxy-phenylsulfamoyl)-phenyl]-acetamide; RN 4′-(2,4-Dimethoxyphenylsulfamoyl)acetanilide .

This compound belongs to the N-phenylacetamide sulphonamide family, characterized by a sulfamoyl bridge connecting aromatic and acetamide groups. Its structural uniqueness lies in the 2,4-dimethoxy substitution on the phenyl ring, which influences electronic properties, solubility, and biological interactions .

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Sulfamoyl Substituents

The sulfamoyl group’s substituents significantly impact pharmacological activity. Below is a comparative analysis:

Compound Name Substituent on Sulfamoyl Group Molecular Formula Key Activities Reference
N-{4-[(2,4-Dimethoxyphenyl)sulfamoyl]phenyl}acetamide 2,4-Dimethoxyphenyl C₁₆H₁₈N₂O₅S Not explicitly reported (structural focus)
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide 4-Methoxybenzyl C₁₆H₁₈N₂O₅S IDO1 inhibition (HeLa IC₅₀: 5.88 mM)
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl C₁₅H₁₆N₂O₄S Antimicrobial, structural studies
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexyl C₁₄H₁₉N₂O₃S Crystallographic studies, sulfonamide derivative
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide 5-Methyl-1,3,4-thiadiazol-2-yl C₁₁H₁₁N₃O₃S₂ Intermediate in sulfamethizole synthesis

Key Observations :

  • Electronic Effects: The 2,4-dimethoxy substitution in the target compound enhances electron-donating capacity compared to single-methoxy or non-aromatic substituents (e.g., cyclohexyl). This may improve solubility and receptor binding .
  • Biological Activity :
    • The 4-methoxybenzyl analogue (IDO1 inhibitor) shows distinct activity due to its bulkier substituent, suggesting steric effects influence target selectivity .
    • Thiadiazole-substituted derivatives exhibit antibacterial applications, highlighting the role of heterocyclic substituents in antimicrobial activity .

Pharmacological Activity Comparison

Compound Activity Potency/IC₅₀ Reference
N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide (35) Analgesic Comparable to paracetamol
N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenyl)acetamide IDO1 inhibition 5.88 mM (HeLa cells)
This compound Not reported

Insights :

  • While the target compound’s activity remains uncharacterized, structural analogues demonstrate that sulfamoyl group modifications correlate with diverse pharmacological outcomes. For example:
    • Piperazinyl substituents (e.g., compound 35 in ) enhance analgesic activity, likely due to improved blood-brain barrier penetration.
    • 4-Methoxybenzyl groups favor enzyme inhibition (e.g., IDO1), possibly via hydrophobic interactions with catalytic sites .

Physicochemical Properties

Property This compound N-(4-Sulfamoylphenyl)acetamide (Acetylsulfanilamide)
Molecular Weight 350.39 g/mol 214.24 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~0.8 (higher hydrophilicity)
Hydrogen Bond Acceptors 5 4

Structural Impact :

    Biological Activity

    N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

    Synthetic Routes

    The synthesis of this compound typically involves several steps:

    • Formation of Intermediate Compounds : The initial reaction often involves the acylation of 4-aminobenzenesulfonamide with 2,4-dimethoxyphenylacetyl chloride.
    • Purification : The crude product is purified using recrystallization techniques to achieve the desired purity.

    Chemical Structure

    The compound's structure can be represented as follows:

    • Chemical Formula : C15_{15}H18_{18}N2_{2}O4_{4}S
    • Molecular Weight : 318.38 g/mol

    Antimicrobial Properties

    This compound has shown promising antimicrobial activity against various bacterial strains. Studies suggest that it inhibits bacterial growth by interfering with cell wall synthesis and protein production.

    Table 1: Antimicrobial Activity Data

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Escherichia coli32 µg/mL
    Staphylococcus aureus16 µg/mL
    Pseudomonas aeruginosa64 µg/mL

    Anticancer Activity

    Recent research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines via the activation of caspases and modulation of the cell cycle.

    Case Study: Breast Cancer Cell Line (MCF-7)

    In a study involving MCF-7 breast cancer cells, this compound was found to:

    • Reduce cell viability by 50% at a concentration of 25 µg/mL.
    • Induce G2/M phase arrest.
    • Trigger apoptosis through mitochondrial pathway activation.

    The mechanism through which this compound exerts its biological effects involves:

    • Enzyme Inhibition : The sulfonamide moiety interacts with bacterial enzymes crucial for folate synthesis.
    • Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways related to apoptosis.

    Recent Advances

    Recent studies have highlighted the compound's potential as a lead molecule for developing new antimicrobial and anticancer agents. Its unique combination of functional groups allows for diverse modifications that could enhance its efficacy and selectivity.

    Table 2: Comparison with Similar Compounds

    Compound NameActivity TypeMIC (µg/mL)IC50 (µg/mL)
    This compoundAntimicrobial/Anticancer3225
    SulfanilamideAntimicrobial64Not available
    BenzamideAnticancerNot available30

    Q & A

    Q. What are the established synthetic routes for N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}acetamide, and what are the critical reaction conditions?

    Methodological Answer: The synthesis typically involves:

    • Step 1: Sulfonation of 2,4-dimethoxyaniline using chlorosulfonic acid to form the sulfonyl chloride intermediate.
    • Step 2: Coupling with 4-aminophenylacetamide in the presence of a base (e.g., triethylamine) to form the sulfamoyl linkage.
    • Step 3: Final purification via recrystallization or column chromatography to isolate the product .
      Key Conditions:
    • Temperature control (<5°C during sulfonation to avoid side reactions).
    • Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates.

    Q. How is the structural integrity of this compound confirmed experimentally?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR):
      • 1H NMR: Peaks at δ 2.1 ppm (acetamide CH₃), δ 3.8–3.9 ppm (methoxy groups), and δ 7.3–8.1 ppm (aromatic protons) confirm substituent positions .
      • 13C NMR: Signals at ~170 ppm (C=O), ~55 ppm (methoxy carbons), and aromatic carbons between 110–150 ppm .
    • X-ray Crystallography: SHELX software refines crystal structures to validate bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles .

    Q. What are the primary biological targets or assays for this compound?

    Methodological Answer:

    • Enzyme Inhibition Assays: Test against cyclooxygenase-2 (COX-2) or dihydrofolate reductase (DHFR) using fluorometric or colorimetric substrates (e.g., NADPH depletion for DHFR) .
    • Cellular Assays: Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with IC₅₀ values calculated using nonlinear regression models .

    Q. How are impurities identified and resolved during synthesis?

    Methodological Answer:

    • HPLC-MS: Detects byproducts (e.g., unreacted sulfonyl chloride or acetamide intermediates).
    • Recrystallization Optimization: Use solvent mixtures (e.g., ethanol/water) to selectively precipitate the pure product .

    Q. What spectroscopic techniques are used to analyze stability under varying pH conditions?

    Methodological Answer:

    • UV-Vis Spectroscopy: Monitor absorbance shifts (e.g., λmax at 270 nm) to assess degradation in acidic/basic buffers.
    • IR Spectroscopy: Track disappearance of sulfonamide N–H stretches (~3300 cm⁻¹) in hydrolyzed samples .

    Advanced Research Questions

    Q. How can computational methods predict the binding affinity of this compound to biological targets?

    Methodological Answer:

    • Molecular Docking: AutoDock Vina evaluates ligand-receptor interactions (e.g., sulfamoyl group binding to COX-2’s hydrophobic pocket). Adjust parameters (exhaustiveness=32, grid spacing=0.375 Å) for accuracy .
    • MD Simulations: GROMACS assesses stability of the ligand-protein complex over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence .

    Q. What strategies resolve contradictions in bioactivity data across different studies?

    Methodological Answer:

    • Orthogonal Assays: Validate COX-2 inhibition using both fluorometric (e.g., PGH₂ conversion) and ELISA-based methods.
    • Structural Analog Comparison: Compare IC₅₀ values with derivatives (e.g., chloro vs. methoxy substituents) to identify SAR trends .

    Q. How is stereochemical purity ensured during synthesis?

    Methodological Answer:

    • Chiral HPLC: Separates enantiomers using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase.
    • Circular Dichroism (CD): Detects Cotton effects at 220–250 nm for chiral sulfamoyl intermediates .

    Q. What advanced techniques optimize crystallization for X-ray studies?

    Methodological Answer:

    • Vapor Diffusion: Use sitting-drop method with PEG 4000 as precipitant.
    • Cryoprotection: Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen. SHELXL refines data to R-factor <0.05 .

    Q. How are metabolic stability and toxicity profiles evaluated preclinically?

    Methodological Answer:

    • Microsomal Stability Assays: Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS over 60 minutes.
    • AMES Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 with/without metabolic activation .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}acetamide
    Reactant of Route 2
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    N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}acetamide

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.